Fructosazine

Description

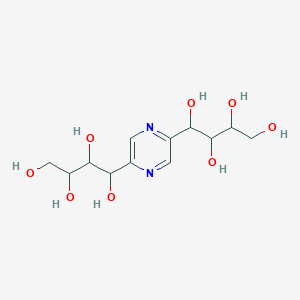

Structure

2D Structure

Properties

IUPAC Name |

1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQIVOYGNUVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13185-73-4 | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 °C | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Fructosazine Formation

Pathways via Maillard Reaction and Non-Enzymatic Browning

The Maillard reaction is a complex series of chemical reactions that occur between reducing sugars and amino compounds, typically upon heating. Non-enzymatic browning encompasses these reactions and others that result in the characteristic brown color and flavor development in foods. Fructosazine is one of the polyhydroxyalkylpyrazines that can be formed through these pathways. rsc.org

Role of Reducing Sugars (e.g., Glucose, Fructose) and Ammonium (B1175870) Compounds

Reducing sugars, such as glucose and fructose (B13574), are key reactants in the formation of this compound. rsc.orgwikipedia.orgdsmz.defishersci.atnih.govnih.govnih.govguidetopharmacology.orgmpg.de These sugars contain a free carbonyl group (or can isomerize to one) that can react with amino compounds. Ammonium compounds, including ammonia (B1221849) and ammonium salts, serve as the nitrogen source for the pyrazine (B50134) ring formation in this compound. rsc.orgresearchgate.netwikipedia.orgamericanelements.comamericanelements.comnih.govnih.gov The reaction between reducing sugars and ammonium species is a crucial initial step in the Maillard pathway leading to this compound. rsc.orgresearchgate.net For instance, studies have shown that ammonium can readily react with reducing sugars like glucose and fructose to produce pyrazines. researchgate.net

Self-Condensation Reactions of Aminosugars (e.g., D-Glucosamine)

This compound can also be formed through the self-condensation of aminosugars, such as glucosamine (B1671600). rsc.orgrsc.orgualberta.capan.olsztyn.placs.org Glucosamine (2-amino-2-deoxyaldose) can undergo dimerization and cyclization reactions in acidic aqueous media, often catalyzed by metal cations, to yield pyrazine derivatives like this compound and deoxythis compound. rsc.orgrsc.org Research has indicated that glucosamine is capable of initiating non-enzymatic browning reactions and can generate self-condensation products, including this compound and deoxythis compound. ualberta.ca This self-condensation pathway of glucosamine is considered a typical route for the synthesis of pyrazine derivatives. rsc.org

Intermediate Compound Chemistry

The formation of this compound involves the transient existence and subsequent reactions of several intermediate compounds. These intermediates are central to understanding the detailed reaction mechanisms.

Amadori Rearrangement Products

A key intermediate class in the Maillard reaction is the Amadori rearrangement product. This product is formed by the reaction of a reducing sugar with an amino compound, followed by an isomerization. For example, open-chain glucose molecules react with ammonia to form iso-glucosamine, which is an Amadori rearrangement product. rsc.org Amadori rearrangement products can undergo further transformations, including Heyns rearrangement and cyclization, eventually leading to pyrazines like this compound. rsc.org

Heyns Rearrangement and Analogous Pathways

The Heyns rearrangement is an isomerization similar to the Amadori rearrangement, but it involves the transformation of a ketosylamine (a glycosylamine derived from a ketose) to the corresponding 2-amino-2-deoxy-aldose. scispace.comsapub.org Open-chain Amadori rearrangement products can undergo multiple Heyns rearrangements, leading to the formation of α-amino carbonyl compounds with varying positions of the carbonyl group. rsc.org These α-amino carbonyls can then undergo self-condensation to form pyrazines. rsc.org Fructosazone formation, which is structurally related to this compound formation, is known to involve a Heyns rearrangement step. scispace.comsapub.orgsapub.orgresearchgate.netresearchgate.net

Formation of Glucosone and Iso-Glucosamine

Glucosone is a reactive α-dicarbonyl compound that can be produced through the Amadori rearrangement pathway, particularly under oxidative conditions. wikipedia.orgsci-hub.seabertay.ac.uk Iso-glucosamine, an Amadori rearrangement product of glucose and ammonia, can undergo oxidative deamination to form D-glucosone. rsc.org this compound formation can involve the interaction of iso-glucosamine with D-glucosone. rsc.org Additionally, it has been proposed that deoxythis compound and its isomer can be formed by the condensation of ammonia with 3-deoxy-glucosone and isoglucosamine. tandfonline.comtandfonline.com

Alpha-Dicarbonyl Compound Intermediates

Alpha-dicarbonyl compounds play a significant role as intermediates in the degradation of sugars and related reactions that can lead to the formation of pyrazine derivatives, including this compound. Compounds such as 3-deoxyglucosone (B13542) (3-DG), methylglyoxal (B44143) (MGO), and glyoxal (B1671930) (GO) are recognized as important intermediates in the Maillard reaction and caramelization processes frontiersin.orgatlantis-press.comagriculturejournals.cz. These reactive species can be formed through various pathways, including the oxidation of sugars, the degradation of Amadori products, or through inverse aldol (B89426) condensation atlantis-press.com. In the context of pyrazine formation from sugars, the oxidation of glucose can lead to the generation of dicarbonyl compounds rsc.org. Specifically, 3-deoxyglucosone has been identified as an intermediate in the formation of deoxythis compound from fructose scispace.com. The presence and subsequent reactions of these alpha-dicarbonyl intermediates are key steps in the complex cascade leading to the formation of cyclic nitrogen-containing compounds like this compound.

Influence of Reaction Conditions on this compound Formation Kinetics and Yield

Temperature Dependence and Reaction Rate Optimization

Temperature is a critical factor influencing the rate and yield of this compound formation. Generally, increasing the temperature leads to faster reaction rates, consistent with the principles of chemical kinetics, such as the Arrhenius equation wikipedia.orgajol.info. However, excessively high temperatures can also promote side reactions and product degradation, leading to decreased yields of the desired product rsc.orgrsc.org.

Studies investigating the formation of pyrazine derivatives, including this compound and deoxythis compound, have explored various temperature ranges to optimize yields. For instance, in one study, complete glucose conversion was achieved faster at higher temperatures (4 hours at 90 °C and 100 °C) compared to a lower temperature (5 hours at 80 °C) rsc.org. However, increasing the temperature did not always result in higher yields of the target product. In the formation of deoxythis compound from fructose in a eutectic medium, the maximum yield was reached relatively quickly at higher temperatures (less than 3 minutes at 120 °C, 15 minutes at 100 °C), but prolonged reaction times at these temperatures led to product degradation rsc.org. At 80 °C, the reaction rate was slower, but the product yield seemed to reach a plateau, suggesting less degradation at this lower temperature rsc.org.

Another study on deoxythis compound formation showed that increasing the temperature from 40 °C to 60 °C had a significant impact on reaction efficiency, leading to excellent yields within 6 hours researchgate.netsemanticscholar.org. While different catalysts showed varying activities, the differences in yield became narrower at 60 °C compared to lower temperatures semanticscholar.org.

These findings highlight the need for careful optimization of reaction temperature to balance the reaction rate and minimize product degradation, thus maximizing the yield of this compound.

Here is a table summarizing some temperature effects on pyrazine formation mentioned in the search results:

| Reactants | Medium | Temperature (°C) | Time | Observation | Source |

| Glucose + Amm. Formate (B1220265) | Eutectic | 80 | 5 hours | Complete conversion | rsc.org |

| Glucose + Amm. Formate | Eutectic | 90 | 4 hours | Complete conversion | rsc.org |

| Glucose + Amm. Formate | Eutectic | 100 | 4 hours | Complete conversion | rsc.org |

| Fructose + Amm. Formate | Eutectic (MW) | 80 | 40 minutes | Maximum yield reached a plateau | rsc.org |

| Fructose + Amm. Formate | Eutectic (MW) | 100 | 15 minutes | Maximum yield, followed by degradation | rsc.org |

| Fructose + Amm. Formate | Eutectic (MW) | 120 | < 3 minutes | Maximum yield, followed by rapid degradation | rsc.org |

| D-Glucosamine HCl | NaOH solution | 40 | 6 hours | Yields comparable to room temperature (36h) | semanticscholar.org |

| D-Glucosamine HCl | NaOH solution | 60 | 6 hours | Excellent yields of deoxythis compound | researchgate.netsemanticscholar.org |

| D-Glucosamine | Choline (B1196258) chloride-urea DES | 100 | 150 minutes | Maximum yield of deoxythis compound (13.5%) | acs.org |

pH Effects on Reaction Pathways and Product Distribution

The pH of the reaction medium significantly influences the pathways and product distribution in reactions leading to this compound. In aqueous solutions, the formation of pyrazine derivatives is sensitive to the presence of hydrogen or hydroxyl ions, and the pH can dictate which products are predominantly formed rsc.org. For example, the self-condensation of glucosamine, which can yield deoxythis compound and this compound, has been reported to occur in neutral pH solutions, often utilizing phosphate (B84403) buffers acs.org. While specific detailed studies on the direct impact of pH on this compound yield across a broad range were not extensively detailed in the provided results, the general principle that pH affects reaction pathways and product selectivity in sugar-amine systems is well-established rsc.orgnih.gov. Different pH conditions can favor different intermediate formations and subsequent cyclization or condensation reactions, leading to variations in the final product mixture.

Solvent Systems and Media Effects

The choice of solvent or reaction medium plays a crucial role in the efficiency, kinetics, and selectivity of this compound formation.

Aqueous solutions are a common medium for reactions involving sugars and amines, including those that can lead to this compound. The formation of pyrazine derivatives in aqueous solutions is often associated with the "ammonia caramel" process rsc.org. While aqueous media can facilitate the dissolution of reactants, they can also lead to complex reaction mixtures with various by-products due to the numerous possible degradation and polymerization pathways of sugars and amines in water rsc.org. The selectivity for specific pyrazine derivatives like this compound in aqueous solutions can be influenced by factors such as pH and the specific nitrogen source used rsc.org. The formation of deoxythis compound and its isomer from fructose and ammonium formate in water has been studied, indicating that the main product can vary depending on the starting sugar (fructose vs. glucose) scispace.com.

Eutectic media and Deep Eutectic Solvents (DES) have emerged as promising alternative reaction media for the synthesis of this compound and related pyrazines, offering potential advantages over traditional aqueous systems. These media are typically formed from mixtures of two or more components, such as a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, sugars, carboxylic acids), which form a liquid with a melting point lower than that of the individual components rsc.orgpolimi.itmdpi.com.

DES are often considered environmentally friendly alternatives to conventional organic solvents and ionic liquids, possessing characteristics like low vapor pressure, non-flammability, and ease of preparation from inexpensive and renewable resources rsc.orgrsc.orgpolimi.itmdpi.com.

Studies have demonstrated the successful formation of deoxythis compound and this compound in DES. For example, the conversion of glucose into deoxythis compound and this compound has been reported in ammonium formate-based solvents rsc.orgresearchgate.netresearchgate.net. The use of choline chloride-urea DES has also been explored for the conversion of glucosamine into deoxythis compound and this compound rsc.orgacs.org. These eutectic media can provide a favorable environment for the reaction, sometimes leading to high substrate conversion and improved yields compared to water-based or other DES systems rsc.org. The properties of DES, such as their ability to form hydrogen bonds and their tunable nature, can influence the reaction pathways and potentially enhance selectivity rsc.orgpolimi.it. The use of microwave heating in conjunction with eutectic mixtures has also been shown to achieve fast reaction rates rsc.org.

Here is a table summarizing some findings on the use of eutectic media and DES:

| Reactants | Medium | Observation | Source |

| Monosaccharides | Eutectic medium (formed by reactants) | Green and economically efficient approach, high substrate conversion, up to 42% yield of DOF | rsc.org |

| Glucosamine | Choline chloride-urea DES | Successful conversion to DOF and FZ, high substrate conversion, up to 30% yield with catalysts | rsc.orgacs.org |

| Glucose | Ammonium formate-based solvents | Transformation into deoxythis compound and this compound | researchgate.netresearchgate.net |

| Fructose + Amm. Formate | Eutectic mixture (with/without water) | Fast reaction rates, potential for product degradation at higher temperatures | rsc.orgrsc.org |

Vacuum Conditions in Non-Enzymatic Browning

Vacuum conditions can influence the non-enzymatic browning reactions that lead to the formation of compounds like this compound. Studies on glucosamine browning under vacuum (sous-vide) conditions have shown significantly greater concentrations of this compound compared to non-vacuum conditions. acs.orgualberta.ca This suggests that the reduced oxygen levels and potentially altered water activity under vacuum play a role in favoring the formation of polyhydroxylalkyl pyrazines such as this compound. acs.orgualberta.ca While vacuum roasting can reduce the formation of some Maillard reaction products like acrylamide (B121943) and 5-hydroxymethylfurfural, its effect on specific pyrazines like this compound appears to be different. mdpi.com The low boiling point of water under vacuum can be effective in removing moisture, which can impact the reaction environment. mdpi.com

Impact of Water Activity (aw)

Water activity (aw) is a critical factor influencing the rate and products of the Maillard reaction, including the formation of this compound precursors and related compounds. The rate of the Maillard reaction is generally maximal at intermediate water activities, typically between 0.4 and 0.8. acs.orgresearchgate.netresearchgate.net At lower water activities, the mobility of reactants is reduced, slowing down the initial stages of the reaction. At very high water activities, the dilution of reactants can also decrease the reaction rate. researchgate.net Reduced water activity can concentrate reactants, potentially accelerating their interaction. researchgate.net The loss of free and immobilized water is considered a key driving force for the direct formation of Maillard reaction intermediates. nih.gov

Role of Co-reactants (e.g., Amino Acids like Glycine, Serine, Arginine; Myoglobin)

The presence and nature of amino acids significantly influence the Maillard reaction pathway and the formation of various products. Amino acids are primary reactants in the Maillard reaction, reacting with reducing sugars. mdpi.com Different amino acids can exhibit different reactivities with reducing sugars, leading to the formation of distinct Maillard reaction products. mdpi.com While the provided search results discuss the role of amino acids in the broader context of the Maillard reaction and the formation of various compounds, specific detailed research findings on the direct impact of individual amino acids like glycine, serine, and arginine, or myoglobin, specifically on this compound formation were not extensively detailed in the snippets. However, the general principle is that the amino component dictates aspects of the reaction pathway and the resulting products.

Regiochemical Considerations in this compound/Fructosazone Formation

The regiochemistry of the formation of this compound and the related compound fructosazone has been a subject of investigation. Fructosazone formation, which involves a Heyns rearrangement, exhibits specific regioselectivity. scispace.comsapub.orgsapub.org

Elucidation of Regioselectivity in Sugar-Amine Condensations

In the reaction of fructose with phenylhydrazine (B124118) to form fructosazone, despite the presence of potential reaction sites at both C-1 and C-3 adjacent to the carbonyl group at C-2, the reaction primarily proceeds at C-1 and C-2, leading to the same osazone obtained from glucose. scispace.comsapub.orgsapub.orgsciepub.comsciepub.com This observed regioselectivity, where the reaction favors the primary alcohol group at C-1 over the secondary alcohol group at C-3, had not been fully explained for a significant period. scispace.comsapub.orgsciepub.comsciepub.com

Proposed Reaction Mechanisms and Theoretical Frameworks for Regiochemistry

Novel reaction mechanisms have been proposed to explain the observed regioselectivity in fructosazone formation. scispace.comsapub.orgsapub.orgsciepub.comsciepub.com These proposals are based on known reactivities and related reactions. scispace.comsapub.orgsapub.orgsciepub.comsciepub.com One key factor identified is the different reactivity of the primary alcohol at C-1 and the secondary alcohol at C-3 towards a base. sapub.orgsapub.org The β-nitrogen in fructose phenylhydrazone can act as a Lewis base and form a hydrogen bond with a vicinal hydroxyl group. sapub.orgsapub.org The preferred hydrogen bond is formed with the OH at C-1 due to its greater acidity, making it a better hydrogen donor. sapub.orgsapub.org This selective hydrogen bond formation and a subsequent 1,4-hydrogen transfer via a concerted five-member reaction mechanism (internal catalysis) can explain the oxido-reduction reaction that occurs at C-1 and C-2, thus accounting for the observed regiochemistry in fructosazone formation. sapub.orgsapub.orgsciepub.comsciepub.com This theoretical framework addresses the long-standing question of why the reaction does not proceed at C-3. sapub.orgsapub.org

Role of Molecular Modelling in Mechanism Elucidation

Molecular modelling has been utilized in the study of fructosazone formation to support proposed reaction mechanisms. sapub.orgsapub.org By examining the spatial arrangement and interactions of atoms in molecular models, researchers can gain insights into the feasibility and preference of different reaction pathways. sapub.orgsapub.orgresearchgate.net For instance, molecular modelling can help visualize hydrogen bond formation and assess the stability of proposed transition states, providing support for the factors influencing regioselectivity. sapub.orgsapub.orgresearchgate.net

Advanced Synthetic Methodologies for Fructosazine and Derivatives

Green Chemistry Approaches to Polyhydroxyalkylpyrazine Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical design and production. mlsu.ac.in, chemmethod.com, pjoes.com Applying these principles to the synthesis of polyhydroxyalkylpyrazines involves exploring sustainable reaction media and efficient energy sources.

Utilization of Eutectic Mixtures (e.g., Saccharide-Ammonium Formate (B1220265) Systems)

Reactive eutectic media formed from readily available, bio-sourced materials like monosaccharides and ammonium (B1175870) formate have emerged as promising sustainable reaction systems for synthesizing polyhydroxyalkylpyrazines. mpg.de, researchgate.net, researchgate.net, mpg.de These mixtures offer advantages such as being liquid at relatively low temperatures and exhibiting properties similar to deep eutectic solvents. researchgate.net, researchgate.net

Research has demonstrated the successful synthesis of poly(hydroxyalkyl)pyrazines, including deoxyfructosazine (DOF) and this compound (FZ), using reactive eutectic media composed of ammonium formate and monosaccharides like fructose (B13574) and glucose. mpg.de, researchgate.net, rsc.org Microwave irradiation has been effectively employed as an energy source in these systems, enabling rapid reaction rates and improved atom economy compared to conventional methods. mpg.de, researchgate.net

Studies have investigated the influence of various parameters on the reaction yield in these eutectic mixtures. For instance, the amount of water in the reaction mixture can impact the yield of products like 2,5-deoxythis compound (B29378) from fructose. mpg.de Optimizing the water content can help reduce viscosity while maintaining high reaction yields. mpg.de The reaction temperature also plays a crucial role in the yield of polyhydroxyalkylpyrazines. mpg.de, researchgate.net

| Monosaccharide | Ammonium Formate Ratio | Temperature (°C) | Time | Product(s) Formed | Key Findings | Source |

| Fructose | 1.5:1 (with AF) | 100 | 15 min | 2,5-DOF | Yield influenced by water content; Microwave heating efficient. mpg.de, researchgate.net | mpg.de, researchgate.net |

| Glucose | Varied | Varied | Varied | DOF, FZ | Formation of 2,6-DOF and 2,6-FZ observed; Yields depend on composition and temperature. researchgate.net, rsc.org | researchgate.net, rsc.org |

Deep Eutectic Solvents as Sustainable Media

Deep eutectic solvents (DES) are a class of sustainable solvents formed from a mixture of hydrogen bond donors and acceptors, exhibiting a melting point significantly lower than their individual components. magtech.com.cn, mdpi.com Their characteristics, such as negligible vapor pressure, non-flammability, and biodegradability, make them attractive alternatives to traditional organic solvents in various chemical transformations. magtech.com.cn, nih.gov

While the direct use of DES specifically for this compound synthesis is an active area of exploration, their application in the synthesis of other heterocyclic compounds suggests their potential in polyhydroxyalkylpyrazine chemistry. magtech.com.cn, nih.gov The ability of DES to act as both solvent and catalyst in some reactions further enhances their appeal in developing greener synthetic routes. magtech.com.cn, nih.gov Reactive eutectic media, such as those based on ammonium formate and saccharides, share commonalities with DES due to similar hydrogen bonding interactions leading to melting point depression. researchgate.net, researchgate.net, mpg.de

Catalytic Systems for Enhanced Yield and Selectivity

The use of catalysts can significantly improve the efficiency, yield, and selectivity of chemical reactions. In the synthesis of this compound and its derivatives, various catalytic systems have been explored.

Basic Ionic Liquids as Dual Solvent-Catalysts

Basic ionic liquids, which combine the unique properties of ionic liquids with inherent basicity, have been investigated as dual solvent-catalysts for the synthesis of polyhydroxyalkylpyrazines. researchgate.net, rsc.org, rsc.org These materials can facilitate reactions while also serving as the reaction medium, potentially simplifying the process and reducing the need for additional solvents. researchgate.net, rsc.org

An efficient one-pot synthesis of deoxythis compound and this compound from D-glucosamine hydrochloride has been reported using a task-specific basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), as a dual solvent-catalyst. researchgate.net, rsc.org This method offers an environmentally friendly route utilizing a bio-sourced feedstock. researchgate.net, rsc.org

Studies have focused on optimizing the reaction conditions when using basic ionic liquids, including the concentration of the starting material, reaction temperature, reaction time, and the effect of co-solvents. researchgate.net, rsc.org For instance, the addition of co-solvents like dimethyl sulfoxide (B87167) (DMSO) can influence the yields of the products. researchgate.net, rsc.org

| Catalyst/Solvent | Starting Material | Co-solvent | Temperature (°C) | Time (min) | Maximum Yield (%) | Product(s) Formed | Source |

| [BMIM]OH | D-glucosamine hydrochloride | DMSO | 120 | 180 | 49 | DOF, FZ | researchgate.net, rsc.org |

Non-Catalytic Approaches

While catalytic methods are prevalent for enhancing reaction efficiency, non-catalytic approaches to polyhydroxyalkylpyrazine synthesis have also been explored, particularly within the context of green chemistry and simplified processes. mpg.de, researchgate.net, rsc.org, rasayanjournal.co.in

The synthesis of polyhydroxyalkylpyrazines through the reaction of monosaccharides with ammonium formate in reactive eutectic media, as discussed in Section 4.1.1, can be considered a non-catalytic or self-catalyzed process where the components of the eutectic mixture facilitate the reaction. mpg.de, researchgate.net These reactions often occur under thermal or microwave heating without the addition of a separate catalyst. mpg.de, researchgate.net The inherent reactivity of the components in the eutectic mixture drives the condensation and cyclization reactions leading to the formation of pyrazines. researchgate.net

Research in this area focuses on understanding the reaction mechanisms and optimizing conditions in the absence of traditional catalysts to achieve satisfactory yields and selectivity. mpg.de, researchgate.net

Optimization of Reaction Conditions for Industrial and Research Scale Production

Optimizing reaction conditions is crucial for improving the efficiency, yield, purity, and economic viability of chemical synthesis, whether for laboratory research or large-scale industrial production. gd3services.com, migrationletters.com, otavachemicals.com For this compound and its derivatives, optimization efforts have focused on parameters such as reactant ratios, temperature, reaction time, solvent systems (including green solvents), and the influence of additives. mpg.de, researchgate.net, rsc.org, researchgate.net

In the synthesis using basic ionic liquids, studies have systematically investigated the impact of variables like D-glucosamine hydrochloride concentration, reaction temperature, and reaction time on the yields of deoxythis compound and this compound. researchgate.net, rsc.org Identifying optimal ranges for these parameters is essential for maximizing product formation and minimizing side reactions. researchgate.net, rsc.org

Similarly, when utilizing reactive eutectic media, optimization involves determining the ideal ratio of saccharide to ammonium formate, water content, and the most effective heating method (e.g., microwave irradiation vs. conventional heating) and its parameters (e.g., power and time) to achieve high yields and fast reaction rates. mpg.de, researchgate.net These studies often involve analyzing the reaction products and monitoring the conversion of starting materials to understand the reaction kinetics and identify optimal conditions for scale-up. researchgate.net

The goal of optimization for industrial scale production includes not only maximizing yield and purity but also minimizing energy consumption, reducing waste generation, and using cost-effective and renewable feedstocks and solvents, aligning with green chemistry principles. gd3services.com, researchgate.net, migrationletters.com, mdpi.com

Biological Activities and Mechanistic Studies of Fructosazine in Vitro and Mechanistic Focus

Immunomodulatory Actions

Fructosazine has demonstrated the capacity to modulate immune responses, with studies highlighting its effects on cytokine production in immune cells.

Modulation of Cytokine Production (e.g., Interleukin-2) in Immune Cells (e.g., Jurkat Cells)

Studies have investigated the impact of this compound on the production of cytokines, such as interleukin-2 (B1167480) (IL-2), in immune cell lines like Jurkat cells. Jurkat cells are a widely used in vitro model for studying T cell activation and cytokine production nih.govplos.org. Research indicates that this compound can significantly reduce IL-2 production by Jurkat cells stimulated with phytohemagglutinin (PHA) nih.gov. This inhibitory effect has been observed to be dose-dependent nih.gov.

Comparative Analysis of Immunomodulatory Potency with Precursor Compounds

This compound is a self-condensation product of D-glucosamine (D-GlcN) nih.gov. Comparative studies have shown that this compound is substantially more effective at reducing IL-2 release from activated Jurkat cells than its precursor compound, D-GlcN nih.gov. While D-GlcN also exhibits some capacity to reduce IL-2 production, it is less potent, and complete blockage of IL-2 was not achieved even at higher concentrations of D-GlcN tested nih.gov. This suggests that the formation of this compound from D-GlcN under certain conditions may contribute to or enhance the observed immunomodulatory effects attributed to D-GlcN preparations nih.gov.

Data on the comparative inhibition of IL-2 production by this compound and D-GlcN in Jurkat cells is summarized in the table below:

| Compound | Effect on IL-2 Production in Jurkat Cells (PHA-stimulated) | Half-maximal Inhibition Concentration (Approx.) |

| This compound | Dramatic reduction | 1.25 mM nih.gov |

| D-Glucosamine | Reduced, but substantially less effective | 15 mM nih.gov |

Antimicrobial Properties and Mechanisms of Action

This compound has also been reported to possess antimicrobial activities, particularly against certain bacterial strains. Investigations have focused on understanding the mechanisms by which this compound exerts its effects on bacterial cells.

Efficacy Against Bacterial Strains (e.g., Escherichia coli, Bacillus subtilis)

This compound has demonstrated antimicrobial activity against bacterial strains, including heat-resistant Escherichia coli AW 1.7 researchgate.netnih.govmedkoo.comacs.org. Studies have shown that this compound can inhibit the growth of this E. coli strain researchgate.net. While E. coli and Bacillus subtilis are commonly used in antimicrobial studies mdpi.compreprints.org, the specific efficacy of this compound against Bacillus subtilis is less extensively documented in the provided search results compared to E. coli. One study mentions that glucosamine-glycated gluten hydrolysates, which may contain this compound, could inhibit the growth of E. coli but not B. subtilis researchgate.net. However, another study investigating photosensitizers with UV-B radiation noted that Bacillus subtilis ATCC 6633 was more resistant to treatments involving this compound compared to E. coli strains nih.gov.

Data on the inhibitory concentration of this compound against Escherichia coli AW 1.7 is presented below:

| Bacterial Strain | Inhibitory Effect | Concentration |

| Escherichia coli AW 1.7 | Inhibited 50% of growth (at pH 5) | 3.6 g/L researchgate.net |

Cellular and Molecular Targets of Antimicrobial Activity

Mechanistic studies have aimed to identify the cellular and molecular targets of this compound's antimicrobial action in bacteria.

A key mechanism identified for the antimicrobial activity of this compound involves the disruption of the bacterial cell membrane. Research indicates that this compound is effective in permeabilizing the outer membrane of Escherichia coli researchgate.netnih.govacs.org. Evaluation of bacterial membrane integrity using dyes like 1-N-phenyl-1-naphthylamine and propidium (B1200493) iodide has provided evidence for this effect researchgate.netnih.govacs.org. Electron microscopy studies have also revealed structural damage to the bacterial membrane caused by this compound researchgate.netnih.govacs.org. This permeabilization and damage to membrane integrity lead to the disruption of essential cellular functions and contribute to the bactericidal effect researchgate.netnih.govmedkoo.comacs.org. Additionally, this compound has been shown to generate singlet oxygen (¹O₂) which is partially responsible for the damage observed in E. coli researchgate.netnih.govacs.org. DNA fragmentation has also been confirmed as a consequence of this compound treatment researchgate.netnih.govacs.org.

The mechanism of action involving membrane disruption is a common target for antimicrobial agents frontiersin.orgnih.govnih.gov. This compound's ability to permeabilize the cell membrane and damage its integrity is a significant factor in its efficacy against susceptible bacterial strains researchgate.netnih.govmedkoo.comacs.org.

DNA Fragmentation and Damage

Studies have indicated that this compound can induce DNA damage, specifically DNA fragmentation, in bacteria. This effect has been observed in extremely heat-resistant Escherichia coli researchgate.netacs.orgnih.govacs.org. Fluorescence microscopy has been utilized to confirm DNA fragmentation in bacterial cells treated with this compound–acetic acid researchgate.netacs.orgnih.govacs.org. This fragmentation was noted to be the second most intense treatment effect after riboflavin–acetic acid in one study researchgate.netacs.orgnih.govacs.org. While this compound itself has shown some DNA breaking activity, a precursor, dihydrothis compound, produced during the dehydrochlorination of D-glucosamine, demonstrated significantly higher DNA breaking activity in plasmid DNA nih.gov. The DNA strand breaking activity of the treated D-glucosamine sample was directly proportional to the presence of dihydrothis compound nih.gov.

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen)

A proposed mechanism by which this compound exerts its damaging effects, including DNA fragmentation, is through the generation of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂). Research suggests that this compound generates ¹O₂, which contributes to its ability to damage E. coli researchgate.netacs.orgnih.gov. The generation of singlet oxygen has been evaluated in studies investigating the antimicrobial mechanism of this compound researchgate.netacs.orgnih.gov.

pH-Dependent Bacterial Uptake Mechanisms

The uptake of this compound by bacteria, such as E. coli, has been shown to be dependent on pH. Studies have demonstrated a greater uptake of this compound by E. coli at pH 5 compared to pH 7 over a 16-hour period, with some exceptions at specific time points (2, 3, and 10 hours) researchgate.netacs.orgnih.gov. This suggests that the acidity of the environment influences the efficiency with which bacterial cells internalize this compound. The mechanism of transport has also been evaluated using inhibitors of various transporters, although the primary focus in the provided context is the pH dependency of bacterial uptake researchgate.net.

Antioxidant Efficacy and Mechanisms

Beyond its antimicrobial effects, this compound has also demonstrated antioxidant properties, acting through various mechanisms to mitigate oxidative stress.

Reactive Oxygen Species Scavenging Pathways

This compound has been found to effectively scavenge reactive oxygen species (ROS) mdpi.comcymbiotics.co. Studies have shown that this compound exhibits potent ROS scavenging capabilities in oxidatively stressed cells mdpi.com. Compared to deoxythis compound, this compound has shown superior ROS scavenging ability mdpi.com. This scavenging activity contributes to its potential in mitigating oxidative damage mdpi.com.

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Catalase Activity)

This compound can enhance the activity of endogenous antioxidant enzymes, such as catalase (CAT) mdpi.comcymbiotics.coresearchgate.net. Catalase is a crucial enzyme that helps protect cells from oxidative damage by breaking down hydrogen peroxide mdpi.comsserc.org.uk. Research indicates that this compound can significantly increase CAT activity mdpi.comcymbiotics.coresearchgate.net. For instance, in one study, this compound at a concentration of 5 μM increased CAT activity in normally cultured cells by a substantial percentage mdpi.com. This enhancement of catalase activity underscores this compound's role in bolstering the cellular defense against oxidative stress mdpi.comresearchgate.net.

Data Table: Effect of this compound on Catalase Activity in Normal Cells

| Treatment | Concentration | Catalase Activity (% of Baseline) |

| Control | - | 100 |

| This compound | 5 μM | 412.2 |

| Deoxythis compound | 5 μM | 372 |

| Vitamin C (Positive Control) | 10 μM | 299 |

Note: Data is illustrative, based on reported findings mdpi.com.

Mitigation of Oxidative Damage Markers (e.g., Lipid Peroxidation)

This compound has been shown to reduce markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation mdpi.comcymbiotics.coresearchgate.net. Lipid peroxidation is a process where free radicals damage lipids, leading to cellular injury mdpi.com. By decreasing MDA content, this compound helps to alleviate oxidative damage and protect against membrane injury mdpi.comresearchgate.net. Studies have reported that this compound treatment significantly reduces MDA levels in both normal and oxidatively stressed cells mdpi.com.

Data Table: Effect of this compound on MDA Content in Normal Cells

| Treatment | Concentration | MDA Content (% of Baseline) |

| Control | - | 100 |

| This compound | 5 μM | 28.2 |

| Deoxythis compound | 5 μM | 67.9 |

| Vitamin C (Positive Control) | 10 μM | 66.7 |

Note: Data is illustrative, based on reported findings mdpi.com.

Anti-Aging Potential and Cellular Mechanisms

Research indicates that this compound (FZ) exhibits potential anti-aging effects through various cellular mechanisms, primarily investigated in in vitro models using human dermal fibroblasts. These mechanisms involve modulating cell viability and proliferation, promoting extracellular matrix homeostasis, and reducing markers of cellular senescence.

Fibroblast Cell Viability and Proliferation Modulation (e.g., NHDF cells)

Studies utilizing normal human dermal fibroblasts (NHDF cells) have shown that this compound can significantly enhance cell viability. At concentrations ranging from 0.1 μM to 5 μM, FZ demonstrated a dose-dependent increase in NHDF cell viability. Specifically, concentrations of 1 μM and 5 μM led to increases in cell viability to 119.4% and 138.1%, respectively, with the most notable effect observed at 5 μM. nih.gov This suggests that this compound can stimulate the vitality of dermal fibroblasts, which is crucial for maintaining skin health and combating age-related decline in cell proliferation. nih.govmdpi.com

Interactive Data Table: Effect of this compound on NHDF Cell Viability

| Concentration of this compound (μM) | NHDF Cell Viability (% of Control) |

| Control | 100.0 |

| 0.1 | Significantly enhanced (Specific data not provided in snippets) |

| 1 | 119.4 nih.gov |

| 5 | 138.1 nih.gov |

Extracellular Matrix Remodeling and Homeostasis

This compound has been shown to influence the composition and integrity of the extracellular matrix (ECM), a key factor in skin aging. frontiersin.orgnih.gov Its effects include promoting the synthesis of essential ECM components and inhibiting the enzymes responsible for their degradation. nih.govmdpi.com

Type I collagen is a major structural protein in the skin's extracellular matrix, and its decline is associated with aging and wrinkle formation. researchgate.netwikipathways.org Studies have demonstrated that this compound can promote the secretion of Type I collagen in NHDF cells. nih.govmdpi.com Treatment with 1 μM and 5 μM FZ increased Type I collagen secretion by 128.8% and 150.7%, respectively, compared to control groups under normal culture conditions. nih.gov

Interactive Data Table: Effect of this compound on Type I Collagen Secretion in NHDF Cells

| Concentration of this compound (μM) | Type I Collagen Secretion (% of Control) |

| Control | 100.0 |

| 1 | 128.8 nih.gov |

| 5 | 150.7 nih.gov |

Hyaluronic acid (HA) is a glycosaminoglycan that plays a vital role in skin hydration, elasticity, and tissue repair. wikipedia.org Research indicates that this compound enhances the production of hyaluronic acid in NHDF cells. nih.govmdpi.com At concentrations of 1 μM and 5 μM, FZ increased HA secretion by 130.5% and 145.7%, respectively, compared to control levels. nih.gov

Interactive Data Table: Effect of this compound on Hyaluronic Acid Secretion in NHDF Cells

| Concentration of this compound (μM) | Hyaluronic Acid Secretion (% of Control) |

| Control | 100.0 |

| 1 | 130.5 nih.gov |

| 5 | 145.7 nih.gov |

Matrix metalloproteinases (MMPs), particularly MMP-1, are enzymes that degrade extracellular matrix components, including collagen, contributing to skin aging. patsnap.comnih.gov this compound has been shown to suppress the secretion of collagen-degrading MMP-1 in NHDF cells. nih.govmdpi.com Treatment with 1 μM and 5 μM FZ reduced MMP-1 levels to 26.4% and 40.8% of normal levels, respectively. nih.gov Furthermore, this compound effectively reduced MMP-1 secretion in oxidatively stressed cells. mdpi.com

Interactive Data Table: Effect of this compound on MMP-1 Secretion in NHDF Cells

| Concentration of this compound (μM) | MMP-1 Secretion (% of Control) |

| Control | 100.0 |

| 1 | 26.4 nih.gov |

| 5 | 40.8 nih.gov |

Promotion of Hyaluronic Acid Production

Reduction of Cellular Senescence Markers (e.g., SA-β-gal Expression)

Cellular senescence, a state of stable cell cycle arrest, is characterized by the upregulation of certain markers, including senescence-associated β-galactosidase (SA-β-gal). nih.govwikipedia.org Increased SA-β-gal expression is indicative of aging cells. wikipedia.orgnih.gov Studies have found that this compound can reduce β-galactosidase activity, suggesting a potential role in delaying cellular senescence. nih.govmdpi.comresearchgate.netcymbiotics.co This effect was also observed in oxidatively stressed cells, where this compound helped maintain normal cellular morphology and alleviate oxidative damage, thereby delaying senescence. cymbiotics.co

Maintenance of Cellular Morphology under Oxidative Stress

Oxidative stress is a significant factor contributing to cellular damage and dysfunction, often leading to observable changes in cellular morphology. These morphological alterations can include changes in cell shape, size, membrane integrity, and the organization of intracellular structures. Maintaining normal cellular morphology is crucial for cell function and tissue integrity. Research has explored the potential of this compound (FZ) to protect against oxidative stress-induced morphological changes in vitro.

Studies investigating the effects of this compound on human dermal fibroblasts (NHDF) exposed to oxidative stress have demonstrated its protective capabilities. Oxidatively stressed cells, when compared to control cells, exhibited characteristics associated with senescence, including loose arrangements and blurred cell edges, indicative of compromised cellular morphology mdpi.com. Treatment with this compound was found to be effective in maintaining cellular morphology under these oxidative stress conditions mdpi.comcymbiotics.co.

Detailed research findings indicate that this compound treatment significantly decreased the percentage of senescent cells within the oxidatively stressed cell population. For instance, in one study, oxidatively stressed cells showed a substantial increase in senescence markers and presented with altered morphology. However, treatment with this compound reduced the percentage of senescent cells, thereby alleviating oxidative damage and helping to preserve cellular morphology, delaying the onset of senescence-associated morphological changes mdpi.com. This effect was observed to be comparable to or even superior to that of other tested compounds like deoxythis compound and vitamin C in reducing senescent cell percentages and maintaining morphology under oxidative stress mdpi.com.

Analytical Chemistry Approaches for Fructosazine Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating fructosazine from complex matrices before its identification and quantification. These techniques leverage differential interactions between the analyte, a stationary phase, and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and detection of this compound. HPLC allows for the resolution of this compound from other compounds present in a sample. For instance, HPLC has been employed to analyze glucosamine (B1671600) solutions, where this compound derivatives were detected as distinct peaks when monitoring at 274 nm. tandfonline.com These peaks showed characteristic absorption maxima, aiding in their identification. tandfonline.com The separation conditions often involve a C18 column with water as the eluent and detection typically performed using a photodiode array detector (PDA) or UV detector at specific wavelengths, such as 274 nm. tandfonline.com HPLC is also used in conjunction with other detectors, like diode-array detectors (DAD), which can be suitable for quantifying known components. measurlabs.com The purity of this compound samples can also be assessed using HPLC. lgcstandards.com

HPLC has been applied to separate this compound from related impurities like deoxythis compound and N-acetylglucosamine. biocomma.com An NH2 column operating in HILIC (Hydrophilic Interaction Liquid Chromatography) mode has been shown to be effective for separating polar compounds like this compound and its analogues. biocomma.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a powerful tool for both separating and identifying this compound based on its mass-to-charge ratio. LC-MS analysis has been used to identify this compound among incubated glucosamine products. tandfonline.com This technique is particularly useful for confirming the identity of compounds separated by HPLC. tandfonline.comnih.gov LC-MS offers high sensitivity and is optimal for precise and reproducible quantitative analyses, including the detection of heat-labile compounds. measurlabs.com

In LC-MS, the separated components from the HPLC column are transferred to the mass spectrometer's ion source via an interface. measurlabs.com Electrospray ionization (ESI) is a common method used in LC-MS for this compound analysis. tandfonline.comnih.gov The identification of this compound analogues can be confirmed by comparing their retention times and UV and MS spectra to those of pure standards. nih.gov Quantification can be performed using mass spectrometry in selected ion monitoring (SIM) mode. nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity for the detection and quantification of this compound and its analogues in complex matrices. This technique involves a second stage of mass analysis, which helps to reduce interference and improve the confidence of identification and quantification. HPLC-MS/MS has been utilized for the analysis of nitrogenous compounds, including this compound analogues, in samples. researchgate.net It allows for the simultaneous detection of multiple compounds. dntb.gov.ua The use of HPLC-MS/MS can provide excellent linearity over a wide range of concentrations for the quantification of analytes. researchgate.net

Spectroscopic and Spectrometric Methods for Structural Characterization

Spectroscopic and spectrometric methods are crucial for elucidating the structural characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹H–¹³C HSQC NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules like this compound. measurlabs.com Both ¹H NMR and ¹³C NMR spectroscopy have been used to identify this compound. tandfonline.comresearchgate.net NMR provides detailed information about the type, quantity, and arrangement of atoms within the molecule. measurlabs.com Advanced 2D NMR techniques, such as ¹H–¹³C HSQC (Heteronuclear Single Quantum Coherence) NMR, can provide correlations between protons and carbons, further aiding in structural confirmation. NMR spectroscopy is also used for the quantitative analysis of compounds in mixtures. sci-hub.seox.ac.uk While NMR analysis can be challenging for unstable compounds, it is a powerful tool for structural elucidation when applicable. tandfonline.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is an ionization technique used in mass spectrometry that is suitable for the analysis of polar, thermally unstable compounds. creative-proteomics.comwikipedia.org FAB-MS has been employed in the identification of this compound. tandfonline.com In FAB-MS, the sample is mixed with a non-volatile matrix and bombarded with a beam of high-energy atoms, producing ions that are then analyzed by the mass spectrometer. wikipedia.org This technique typically produces intact protonated or deprotonated molecules, providing information about the molecular weight. wikipedia.org FAB-MS can be particularly useful for compounds that are difficult to analyze by other ionization methods. creative-proteomics.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 493590 absin.cnjkchemical.com |

Data Tables

While specific quantitative data tables for this compound analysis from the search results are limited, the following summarizes some findings related to chromatographic separation:

| Technique | Column Type | Eluent/Mobile Phase | Detection Wavelength | Key Finding | Source |

| HPLC | C18 | Water | 274 nm | Detection of this compound peaks in incubated glucosamine solutions. | tandfonline.com |

| HPLC | CommaSil® NH2 (HILIC) | Acetonitrile:Buffer | 195 nm | Separation of this compound from related impurities like deoxythis compound. | biocomma.com |

Detailed Research Findings

Research has shown that HPLC can effectively separate this compound and its derivatives, with specific peaks observed at characteristic wavelengths. tandfonline.com LC-MS and FAB-MS have been instrumental in identifying this compound among reaction products, confirming its presence based on mass analysis. tandfonline.com NMR spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information crucial for confirming the identity of this compound. tandfonline.comresearchgate.net Studies have also demonstrated the application of HPLC-MS/MS for the identification and quantification of this compound analogues in complex samples, highlighting its sensitivity and selectivity. nih.govresearchgate.net The use of specific column types, such as porous graphitic carbon (PGC) or NH2 columns, has been explored to optimize the chromatographic separation of this compound and its related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Associated Browning Products

UV-Vis spectroscopy is a widely used technique for monitoring the progression of the Maillard reaction and characterizing the associated browning products. While UV-Vis spectroscopy may not directly identify this compound itself, it is highly effective in detecting and quantifying the colored compounds, particularly melanoidins, which are formed in the later stages of the Maillard reaction and are responsible for the brown color observed in many heated foods latu.org.uyscielo.br.

The formation of browning products in the Maillard reaction can be monitored by measuring the absorbance at specific wavelengths using UV-Vis spectrophotometry. An increase in absorbance at 420 nm is commonly used as an indicator for the development of browning intensity, reflecting the formation of melanoidins scielo.brscielo.br. Additionally, absorbance at 294 nm can indicate the formation of colorless intermediate products, which are precursors to the final brown pigments scielo.brscielo.br.

Studies have utilized UV-Vis spectroscopy to assess the degree of browning in various food systems undergoing the Maillard reaction. For instance, the browning kinetics in systems involving L-ascorbic acid and basic amino acids like lysine, arginine, and histidine have been investigated by monitoring absorbance at 420 nm. The rate of browning was found to be dependent on the specific amino acid and temperature, following zero-order kinetics under the studied conditions scielo.br.

Research findings demonstrate the utility of UV-Vis spectroscopy in assessing browning in diverse food products and model systems. For example, the browning index (absorbance at 420 nm) has been used to optimize the Maillard reaction conditions in gelatine powder from different sources myfoodresearch.com. The technique has also been applied to study browning in ready-to-eat shrimp, where organic acid soaking was found to alleviate browning as measured by UV absorbance and browning index researchgate.net.

Advanced Data Analysis Methodologies for Complex Mixtures (e.g., Principal Component Analysis)

The Maillard reaction generates a highly complex mixture of products, making the identification and quantification of individual compounds like this compound challenging. Advanced data analysis methodologies, such as Principal Component Analysis (PCA), are invaluable tools for extracting meaningful information from the complex datasets generated by analytical techniques when studying these mixtures mdpi.comnih.govmdpi.com.

PCA is a multivariate statistical technique used to reduce the dimensionality of a dataset while retaining most of the original variance. When applied to analytical data (e.g., chromatographic profiles, spectroscopic data) from complex mixtures, PCA can reveal patterns, group samples based on their composition, and identify the variables (compounds or spectral features) that contribute most to the observed variations mdpi.commdpi.comresearchgate.net.

In the context of Maillard reaction products, PCA has been successfully employed to differentiate between samples based on variations in their MRP profiles. For instance, PCA has been used to visualize volatile compounds produced in Maillard reaction systems, effectively differentiating between roasted and broth flavors based on the types and contents of pyrazines and other volatile compounds nih.gov.

Studies investigating the antioxidant properties of MRPs have utilized PCA to analyze datasets obtained from techniques like HPLC-HRMS. PCA can help in understanding how different reaction conditions or starting materials influence the formation of various MRPs, including potential antioxidants mdpi.commdpi.com. For example, PCA has shown clear separation between samples based on sugar composition and has helped identify key compounds contributing to the observed differences in MRP profiles mdpi.com.

Furthermore, PCA, often combined with other multivariate statistical methods like canonical correlation analysis (CCA), has been used to explore the relationships between food components and the formation of Maillard reaction derivative products, including potentially harmful ones nih.gov. This demonstrates the power of these advanced data analysis techniques in understanding the complex interplay of factors influencing the composition of MRP mixtures nih.gov.

Applying PCA to spectroscopic or chromatographic data from samples containing this compound can help in:

Identifying trends in this compound formation under different reaction conditions.

Correlating the presence or concentration of this compound with other compounds or observed properties (e.g., browning intensity).

Advanced data analysis techniques are crucial for making sense of the intricate chemical landscape of Maillard reaction products, enabling researchers to identify key compounds, understand reaction pathways, and relate chemical composition to functional properties or sensory attributes nih.govmdpi.commdpi.comresearchgate.net.

Occurrence and Distribution of Fructosazine in Diverse Systems

Natural Occurrence as a Maillard Reaction Product in Food SystemsFructosazine is known to occur naturally as a product of the Maillard reactionresearchgate.netualberta.cadntb.gov.uaacs.orgmdpi.com. The Maillard reaction is a complex series of chemical reactions that takes place during the thermal processing of food, contributing to color, flavor, and aroma developmentualberta.camdpi.comearthwormexpress.comjmbfs.org. This compound (FZ) is among the compounds that can be formed through this processresearchgate.netualberta.camdpi.com.

Identification in Thermally Processed Foods (e.g., Caramel, Peanuts, Roasted Products)this compound has been identified in a variety of thermally processed food productsmdpi.com. It is present in caramel, a product extensively formed through non-enzymatic browning reactionsresearchgate.netualberta.ca. Peanuts, particularly after thermal processing such as roasting, have also been found to contain fructosazineresearchgate.netresearchgate.netnih.govnih.gov. Roasted products in general, including roasted coffee, are sources where this compound has been identifiedmdpi.comscispace.com. The roasting process involves significant heat treatment, facilitating the Maillard reactionmdpi.comcoffeestrategies.comift.org. This compound has also been mentioned in the context of heated milkdntb.gov.uaacs.org.

Identified Thermally Processed Food Sources of this compound:

| Food Product | Processing Method | Source |

| Caramel | Thermal Processing | researchgate.netualberta.ca |

| Peanuts | Thermal Processing | researchgate.netresearchgate.netnih.govnih.gov |

| Roasted Products | Roasting | mdpi.com |

| Roasted Coffee | Roasting | scispace.commdpi.comcoffeestrategies.comift.org |

| Heated Milk | Heating | dntb.gov.uaacs.org |

Presence in Beverages (e.g., Soy Sauce, Carbonated Soft Drinks)this compound's occurrence extends to various beverages, including soy sauce and carbonated soft drinksresearchgate.net. These beverages can contain Maillard reaction products due to processing methods or the inclusion of ingredients that have undergone thermal treatmentnationthailand.comresearchgate.net.

Identified Beverage Sources of this compound:

| Beverage | Source |

| Soy Sauce | researchgate.netnationthailand.comresearchgate.net |

| Carbonated Soft Drinks | researchgate.netresearchgate.net |

Interactions and Interrelationships with Other Biomolecules and Chemical Processes

Connection to Other Maillard Reaction Products (MRPs) and Their Derivatives

Fructosazine is recognized as a product of the Maillard reaction, a complex series of non-enzymatic reactions between reducing sugars and amino acids or proteins that occurs during heating and storage of foods. rsc.orgwikipedia.org Specifically, this compound can be formed from the reaction of glucose with ammonium (B1175870) compounds, undergoing Amadori and Heyns rearrangements to produce polyhydroxyalkylpyrazines. rsc.org It can also be formed from the breakdown of D-glucosamine at neutral pH. caymanchem.com

The Maillard reaction is responsible for the characteristic flavors, aromas, and colors developed during the thermal processing of food. rsc.orgwikipedia.orgualberta.camdpi.com this compound and its related compound, deoxythis compound, are examples of pyrazine (B50134) derivatives that can be formed through this process. rsc.orgcaymanchem.comualberta.ca These compounds contribute to the distinctive smells found in various food products like caramel, peanuts, and soy sauce. rsc.org While the Maillard reaction produces a wide array of compounds, including volatile and semi-volatile pyrazine derivatives, the specific products formed are influenced by factors such as temperature, water activity, pH, and the concentration of reactants. rsc.orgualberta.ca

Studies have shown that amino sugars, which are Amadori or Heyns rearrangement products, can form this compound and react with other sugars. researchgate.netnih.govresearchgate.net For instance, heating glucosamine (B1671600) in water can generate non-volatile products such as this compound, deoxythis compound, and their acetylated derivatives. mcgill.ca

Cross-Reactivity with Tetrazolium Salts (e.g., XTT) and Reduction Mechanisms

This compound and related glucosamine derivatives have been investigated for their interactions with tetrazolium salts, such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). nih.govtandfonline.comfishersci.no Tetrazolium salts are commonly used in cell viability and proliferation assays, where they are reduced by metabolically active cells to colored formazan (B1609692) products. conicet.gov.ar This reduction is typically mediated by NAD(P)H and dehydrogenases. conicet.gov.ar

Studies have shown that while this compound and deoxythis compound themselves did not exhibit XTT reducibility, an unstable intermediate formed during the incubation of glucosamine hydrochloride did. nih.govtandfonline.com This intermediate, with a molecular weight of 322, was identified as a precursor of this compound and was oxidized by XTT to form this compound. nih.govtandfonline.com This suggests that the XTT reducibility observed in incubated glucosamine solutions is due to the presence of dihydrothis compound, formed by the condensation of two molecules of glucosamine. nih.govtandfonline.com Dihydrothis compound is easily oxidized to this compound. acs.org This indicates an indirect cross-reactivity where a precursor to this compound is the active reducing agent for XTT.

The reduction mechanism involves the transfer of electrons to the tetrazolium salt, leading to the formation of a colored formazan. conicet.gov.ar In the case of the glucosamine derivative, dihydrothis compound acts as the reducing agent. nih.govtandfonline.com

Conclusion and Future Research Directions

Current Gaps in Fructosazine Research and Unexplored Mechanistic Aspects

Despite the growing interest in this compound, significant gaps remain in the fundamental understanding of its formation and biological activities. One notable area of incomplete understanding is the precise regiochemistry involved in this compound formation, particularly in variants of the Heyns rearrangement. While reaction mechanisms have been proposed to explain the observed regioselectivity, this aspect has been historically overlooked and required recent studies to provide theoretical explanations aligning with experimental facts scispace.comsapub.orgresearchgate.netwebsite-files.comresearchgate.netsciepub.com. The specific factors that dictate the reaction proceeding at C-1 rather than C-3 in fructose-derived osazone formation, a process involving a Heyns rearrangement, have been a theoretical gap scispace.comsapub.orgresearchgate.netsciepub.com. Recent proposed mechanisms suggest that the regiochemistry is established during an oxido-reduction step and involves a 1,4-hydrogen transfer via a cyclic, concerted five-member reaction mechanism sciepub.com.

Beyond its formation, the biological activities of PHAPs, including this compound, are still limitedly explored mdpi.com. While some studies indicate antibacterial activity and potential immunomodulatory effects, the specific mechanisms underlying these properties require further elucidation mdpi.comcymbiotics.co. For instance, this compound has been shown to exert antimicrobial action by permeabilizing the cell membrane, damaging membrane integrity, and fragmenting DNA in Escherichia coli researchgate.net. The pH-dependent uptake of this compound by E. coli has also been observed, with greater uptake at pH 5 compared to pH 7 researchgate.net. However, a comprehensive understanding of all the cellular targets and detailed molecular mechanisms for its various reported or hypothesized activities is still needed.

Another unexplored mechanistic aspect relates to the formation of this compound and related compounds from glucosamine (B1671600). While the condensation of two glucosamine molecules to form dihydrothis compound, which can then be oxidized to this compound, has been suggested, the detailed steps and intermediates, particularly the role of oxygen or other oxidizing agents, warrant further investigation tandfonline.com. The influence of reaction conditions, such as the presence of catalysts like arylboronic acids which favor deoxythis compound formation over this compound, also highlights the complexity of the reaction pathways that are not yet fully understood chemrxiv.orgchemrxiv.org.

Emerging Research Avenues and Methodological Innovations in this compound Studies

Emerging research avenues for this compound are focusing on its potential biological activities and exploring more efficient and sustainable synthesis methods. The observed anti-aging effects of this compound and deoxythis compound on skin, including promoting cell viability, enhancing collagen and hyaluronic acid secretion, and exhibiting antioxidant activity, represent a promising area of investigation mdpi.comresearchgate.net. Future studies could delve deeper into the molecular pathways involved in these anti-aging effects and explore their potential in dermatological applications mdpi.com.

Methodological innovations are playing a crucial role in advancing this compound research. Techniques such as in situ Nuclear Magnetic Resonance (NMR) are being employed to capture and identify unstable intermediates, like dihydrothis compound, in the formation of this compound and deoxythis compound from glucosamine acs.org. This provides valuable insights into the reaction mechanisms acs.org.

The development of more environmentally friendly and efficient synthesis methods is also an active area. The use of deep eutectic solvents (DESs) as both solvents and catalysts for the conversion of glucosamine into deoxythis compound and this compound is an example of such innovation acs.org. This approach offers a greener alternative to traditional methods acs.org. Additionally, the exploration of arylboronic acids as catalysts in aqueous solutions for the synthesis of deoxythis compound from glucosamine demonstrates a move towards more efficient and selective synthesis routes chemrxiv.orgchemrxiv.org.

Further methodological advancements are needed for the comprehensive analysis and characterization of this compound and its derivatives, especially in complex matrices like food products or biological samples. Techniques that allow for accurate identification and quantification of these compounds at low concentrations are essential for understanding their prevalence, formation, and biological impact.

Translational Research Implications in Materials Science, Food Chemistry, and Biomedicine

This compound and related polyhydroxyalkylpyrazines hold significant translational research implications across various fields, including materials science, food chemistry, and biomedicine.

In Materials Science , the unique structure of deoxythis compound, containing a pyrazine (B50134) moiety and multiple hydroxyl groups, makes it a promising bio-based platform molecule for the development of specialty chemicals and new functional materials chemrxiv.org. The integration of such bio-based compounds into materials science aligns with the growing demand for sustainable and renewable resources chemrxiv.org. While specific applications of this compound itself in materials science are still in early stages of exploration, its structural similarity to other pyrazine derivatives with known material properties suggests potential uses in areas like polymers, coatings, or other functional materials. Research into utilizing chitin, a readily available biopolymer, as a source for producing deoxythis compound highlights a potential pathway for creating value-added materials from renewable feedstocks chemrxiv.orgchemrxiv.org.

In Food Chemistry , this compound and deoxythis compound are relevant as flavoring agents and are formed during the Maillard reaction in heated food products mdpi.comacs.org. Understanding their formation pathways and concentrations in various foods is important for controlling flavor development and assessing potential biological effects from dietary intake acs.org. Their recently discovered antimicrobial activity also suggests potential applications as natural food preservatives rsc.org. Research in food chemistry can focus on optimizing conditions to control this compound formation for desired flavor profiles or to leverage its antimicrobial properties.

In Biomedicine , the potential therapeutic applications of this compound and its derivatives are an exciting area of translational research. The observed anti-aging effects in skin, including promoting cell viability and enhancing collagen and hyaluronic acid production, suggest potential in the development of anti-aging skincare products mdpi.comresearchgate.net. This translates basic research findings on cellular effects into potential cosmetic or therapeutic applications mdpi.comresearchgate.net. Furthermore, the reported antibacterial activity of this compound could lead to the development of new antimicrobial agents mdpi.comcymbiotics.coresearchgate.net. While research on immunomodulatory potential is still in its early stages, it opens possibilities for exploring this compound in the context of immune-related conditions mdpi.com. Deoxythis compound has also shown potential in the treatment of diabetes and immunological diseases chemrxiv.org. Translational research in biomedicine aims to bridge the gap between basic scientific discoveries and practical clinical applications transbiomedicine.comduth.grundip.ac.idbioscmed.comnih.govcuanschutz.edunih.govumich.edu. Future work will involve moving from in vitro and in vivo studies to potentially preclinical and clinical investigations to evaluate the efficacy and safety of this compound-based compounds for various health applications.

The development of scalable and cost-effective methods for the synthesis and purification of this compound and its derivatives is crucial for realizing their translational potential in all these fields chemrxiv.orgrsc.org. Bridging the gap between laboratory-scale research and industrial application is a key challenge rsc.org.

Table 1: Properties and Potential Applications of this compound and Deoxythis compound

| Compound | Molecular Formula | PubChem CID | Key Properties / Activities | Potential Translational Applications |

| This compound | C₁₂H₂₀N₂O₈ | 493590 | Formed in Maillard reaction, Antibacterial activity, Promotes cell viability, Antioxidant. mdpi.comcymbiotics.coresearchgate.netresearchgate.netacs.org | Food flavoring, Antimicrobial agent, Anti-aging skincare. rsc.orgmdpi.comresearchgate.netresearchgate.netacs.org |

| Deoxythis compound | C₁₂H₂₀N₂O₇ | 260008 | Formed in Maillard reaction, Antibacterial activity, Potential in diabetes and immunological disease treatment, DNA strand breakage activity. rsc.orgmdpi.comcymbiotics.coresearchgate.netchemrxiv.orgacs.org | Food flavoring, Antimicrobial agent, Therapeutics (diabetes, immunological diseases), Bio-based platform molecule for materials. rsc.orgchemrxiv.orgacs.org |

Note: PubChem CID for this compound is 493590 absin.cnjkchemical.com. PubChem CID for Deoxythis compound is 260008 invivochem.cn. The molecular formula for this compound is C₁₂H₂₀N₂O₈ absin.cnuni.lu. The molecular formula for Deoxythis compound is C₁₂H₂₀N₂O₇ uni.lu.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.